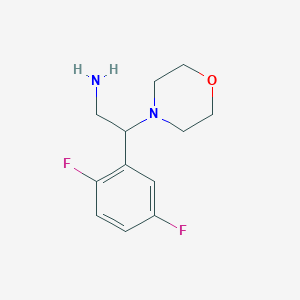
2-(2,5-Difluorophenyl)-2-morpholinoethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Difluorophenyl)-2-morpholinoethanamine is an organic compound that features a difluorophenyl group attached to a morpholinoethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)-2-morpholinoethanamine typically involves the reaction of 2,5-difluorobenzaldehyde with morpholine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Difluorophenyl)-2-morpholinoethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reaction conditions typically involve solvents such as ethanol, methanol, or dichloromethane, and may require specific temperatures and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield a difluorophenyl ketone, while reduction could produce a difluorophenyl alcohol .
Aplicaciones Científicas De Investigación
2-(2,5-Difluorophenyl)-2-morpholinoethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(2,5-Difluorophenyl)-2-morpholinoethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
- N-(2,5-Difluorophenyl)-2-pyrazinecarboxamide
- 2,5-Difluoroaniline
Uniqueness
2-(2,5-Difluorophenyl)-2-morpholinoethanamine is unique due to its specific combination of a difluorophenyl group and a morpholinoethanamine backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C12H16F2N2O |
|---|---|
Peso molecular |
242.26 g/mol |
Nombre IUPAC |
2-(2,5-difluorophenyl)-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C12H16F2N2O/c13-9-1-2-11(14)10(7-9)12(8-15)16-3-5-17-6-4-16/h1-2,7,12H,3-6,8,15H2 |
Clave InChI |
JUTUPMHRIVKLDR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(CN)C2=C(C=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



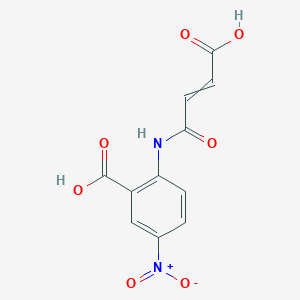


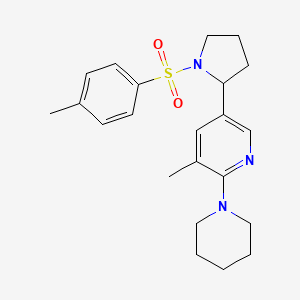
![Methyl 3-(2,2,2-trifluoroacetyl)oxy-5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11816723.png)
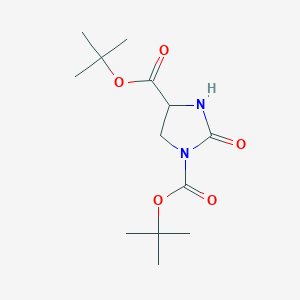

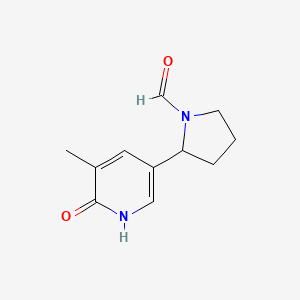



![rac-2-[(3R,3aS,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B11816768.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid](/img/structure/B11816769.png)
